Azido 1h tetrazol

Energetic Materials Quantum Chemistry Isomer Stability

Azido 1H-tetrazole (CAS 220494-94-0, 1-azidotetrazole) is a nitrogen-rich heterocyclic compound with the molecular formula CHN₇ and a calculated molecular weight of approximately 111.07 g·mol⁻¹. It belongs to the azidotetrazole family, which exists as several neutral isomers including 1-azidotetrazole, 2-azidotetrazole, and 5-azido-1H-tetrazole.

Molecular Formula CHN7
Molecular Weight 111.07 g/mol
CAS No. 220494-94-0
Cat. No. B14241351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido 1h tetrazol
CAS220494-94-0
Molecular FormulaCHN7
Molecular Weight111.07 g/mol
Structural Identifiers
SMILESC1=NN=NN1N=[N+]=[N-]
InChIInChI=1S/CHN7/c2-4-6-8-1-3-5-7-8/h1H
InChIKeyLJVUWWFGUIJVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido 1H-Tetrazole (CAS 220494-94-0) Procurement & Selection: A Quantitative Baseline for High-Nitrogen Energetic Materials


Azido 1H-tetrazole (CAS 220494-94-0, 1-azidotetrazole) is a nitrogen-rich heterocyclic compound with the molecular formula CHN₇ and a calculated molecular weight of approximately 111.07 g·mol⁻¹ . It belongs to the azidotetrazole family, which exists as several neutral isomers including 1-azidotetrazole, 2-azidotetrazole, and 5-azido-1H-tetrazole [1]. These compounds are primarily investigated as high-energy-density materials (HEDMs) and primary explosive candidates due to their high positive heats of formation and substantial gas-generating capacity upon decomposition. Unlike common secondary explosives such as RDX or HMX, azidotetrazoles derive their energy from a high nitrogen content rather than nitro group oxidation, positioning them in a distinct energetic materials sub-class where performance-sensitivity trade-offs are critically evaluated [1].

Why Azido 1H-Tetrazole Cannot Be Reliably Substituted by C-Azido Isomers or Azide Salts in Critical Applications


Generic substitution among azidotetrazole isomers or simple inorganic azides fails because regioisomerism (N-azidoethyl vs. C-azido substitution) fundamentally alters electronic stability, sensitivity, and decomposition kinetics. Computational studies at the HF/6-31G* level demonstrate that the molecular total energies and frontier orbital energy gaps of N-azidotetrazoles are substantially larger than those of C-azidotetrazoles, with 2H-tautomers being more stable than the corresponding 1H-isomers [1]. This means that 1-azidotetrazole (the 1H N-azido isomer) possesses a distinct energetic profile compared to its more commonly studied 5-azido-1H-tetrazole (C-azido) counterpart. Furthermore, salts of the 5-azidotetrazolate anion (CN₇⁻) exhibit primary explosive sensitivity values that vary dramatically with the cation—hydrazinium, ammonium, and guanidinium salts all fall within the primary explosive range but differ in their exact impact, friction, and electrostatic discharge thresholds [2]. Without isomer-specific and salt-form-specific quantitative data, a substituted compound may introduce unacceptable safety margins or fail to meet the required detonation performance envelope.

Azido 1H-Tetrazole (CAS 220494-94-0): Quantitative Differentiation Evidence Against Closest Analogs


Isomeric Stability and Electronic Structure: N-Azidotetrazole (CAS 220494-94-0) vs. C-Azidotetrazole Isomers

The target compound 1-azidotetrazole (CAS 220494-94-0) is an N-azidotetrazole (azido group bonded to a ring nitrogen). Ab initio MO calculations at the HF/6-31G* level across seven azidotetrazole isomers reveal that N-azidotetrazoles possess larger molecular total energies and larger HOMO-LUMO energy gaps than C-azidotetrazoles such as 5-azido-1H-tetrazole [1]. Within the N-azidotetrazole sub-class, 2H-tautomers are more stable than the corresponding 1H-isomers. Since CAS 220494-94-0 is the 1H N-azido isomer, its relative energetic position versus both the 2H N-azido isomer and the C-azido (5-substituted) isomers is quantifiably distinct. Additionally, the azido group in N-azidotetrazole neutrals adopts a conformation approximately perpendicular to the tetrazole ring plane, whereas in C-azidotetrazoles it lies approximately parallel [1], directly affecting crystal packing density and intermolecular interactions.

Energetic Materials Quantum Chemistry Isomer Stability

Crystal Density and Packing: 5-Azido-1H-Tetrazole vs. Azidotetrazolate Salts as Structural Benchmarks

The crystal density of 5-azido-1H-tetrazole—the C-azido isomer most closely related to CAS 220494-94-0—has been experimentally determined by low-temperature single-crystal X-ray diffraction as 1.720 g·cm⁻³ (monoclinic, P2₁/c, Z = 8) [1]. This serves as a critical baseline for azidotetrazole neutrals. For comparison, the hydrazinium salt of 5-azidotetrazolate (a salt form derived from deprotonation of 5-azido-1H-tetrazole) exhibits a density of 1.568 g·cm⁻³ [2], while the more complex derivative 1-diazidocarbamoyl-5-azidotetrazole reaches 1.723 g·cm⁻³ [3]. This spread of ~0.15 g·cm⁻³ across structural variants (neutral isomer vs. salt vs. polyazido derivative) indicates that the position of the azido substituent and the counter-ion identity substantially modulate crystal density, which is a first-order determinant of detonation velocity and pressure.

X-ray Crystallography Density Energetic Materials

Detonation Performance: Quantified Superiority of Azidotetrazole Derivatives Over Conventional Primary Explosive DDNP

Although compound-specific detonation data for CAS 220494-94-0 alone are limited, the azidotetrazole structural class demonstrates a clear performance advantage over the traditional primary explosive 2-diazo-4,6-dinitrophenol (DDNP). In a 2022 study of azido and fused-tetrazole explosives, representative compounds 2 and 5 achieved detonation velocities of 8,129 m·s⁻¹ and 8,336 m·s⁻¹, with corresponding detonation pressures of 26.6 GPa and 27.3 GPa, respectively [1]. These values substantially exceed DDNP's detonation velocity of 6,900 m·s⁻¹ and detonation pressure of 24.7 GPa [1]. Furthermore, the same study reports decomposition temperatures for potassium azidotetrazolate salts of 244 °C, 237 °C, and 240 °C, all of which are higher than RDX (204 °C) [1]. A related azidotetrazole derivative, 1-diazidocarbamoyl-5-azidotetrazole, has a reported detonation velocity of 8,960 m·s⁻¹ [2], further confirming the class-level performance advantage of polyazido-tetrazole structures.

Detonation Velocity Detonation Pressure Primary Explosives

Sensitivity Profile: Azidotetrazoles Occupy a Distinct Extreme-High-Sensitivity Regime vs. Conventional Primaries

The 5-azido-1H-tetrazole isomer—the closest experimentally characterized structural relative to CAS 220494-94-0—has been tested under BAM standard procedures and classified as an extremely sensitive primary explosive [1]. In a 2012 study, novel azidotetrazoles including 1-amino-5-azidotetrazole, 5-azido-1-diazidocarbamoyltetrazole, and 1-(aminoazidocarbamoyl)-5-azidotetrazole were reported to show 'extremely high sensitivity toward mechanical as well as thermal stimuli' [2]. The binary CN compound 1-diazidocarbamoyl-5-azidotetrazole—containing three azido groups on a tetrazole scaffold—exhibits an impact sensitivity below 0.25 J and friction sensitivity below 1 N [3]. For perspective, the 2022 study by Lei et al. reported that select azido-tetrazole compounds 2 and 5 exhibited impact sensitivities of 12 J and 10 J, and friction sensitivities of 240 N and 144 N, respectively—values that, while still placing them in the primary explosive category, are markedly superior (less sensitive) to DDNP (IS = 1 J, FS = 24.7 N) [4]. This wide sensitivity spread (from <0.25 J to 12 J impact sensitivity) within the azidotetrazole family demonstrates that the specific substitution pattern and isomer identity are the dominant factors governing handling safety.

Impact Sensitivity Friction Sensitivity BAM Testing Primary Explosives

Nitrogen Content and Gas-Generating Capacity: Azidotetrazoles vs. Conventional Sodium Azide-Based Gas Generants

Azidotetrazoles, including 5-azido-1H-tetrazole and its derivatives, have been investigated as replacements for toxic sodium azide in gas-generating compositions for automotive airbag inflators and other pyrotechnic devices [1][2]. The CN₇⁻ anion derived from 5-azido-1H-tetrazole forms salts with nitrogen contents as high as 87.48% (hydrazinium azidotetrazolate), the highest reported among all tetrazole salts [3]. This compares favorably to sodium azide (NaN₃), which contains approximately 64.6% nitrogen by mass but introduces toxicological and heavy-metal compatibility issues. Patent literature explicitly identifies tetrazole derivatives as preferred fuels over alkali metal azides for gas generant compositions, citing reduced toxicity and the ability to tune burn rates through co-formulation with phase-stabilized ammonium nitrate [2][4]. While CAS 220494-94-0 (1-azidotetrazole, CHN₇) has a theoretical nitrogen content of approximately 88.2% by mass, its specific gas yield and burn characteristics relative to 5-azido-1H-tetrazole salts remain to be experimentally determined.

Gas Generator Propellant Nitrogen Content Airbag Inflator

Heat of Formation and Endothermicity: Quantifying the Stored Energy Differential in Azidotetrazole Derivatives

The energy content of azidotetrazoles is governed by their high positive heats of formation, which derive from the energetic contribution of azide substituents (~70 kJ·mol⁻¹ per azido group) combined with the inherent endothermicity of the tetrazole ring [1]. The binary CN compound 1-diazidocarbamoyl-5-azidotetrazole (containing three azido groups on a tetrazole scaffold) has a reported heat of formation of approximately 1,495 kJ·mol⁻¹ (357 kcal·mol⁻¹) [2]. For the structurally simpler ammonium 5-azidotetrazolate 1N-oxide salt, experimental combustion calorimetry yielded a heat of formation of +550.78 kJ·mol⁻¹, while its guanidinium counterpart reached +278.61 kJ·mol⁻¹ [3]. The dissociation barrier of neutral 5-azido-1H-tetrazole and 5-azido-2H-tetrazole has been calculated at approximately 150 kJ·mol⁻¹, which is sufficient to render both isomers kinetically stable at ambient conditions [4]. These values establish the quantitative energy landscape within which CAS 220494-94-0 resides, and they highlight that each additional azido group contributes an increment of ~70 kJ·mol⁻¹ to the heat of formation, directly impacting detonation energy output.

Heat of Formation Endothermicity Thermochemistry Energetic Materials

High-Value Application Scenarios for Azido 1H-Tetrazole (CAS 220494-94-0) Based on Quantitative Differentiation


Isomer-Specific Primary Explosive Research: Comparing N-Azido vs. C-Azido Initiation Performance

Research groups developing next-generation primary explosives free of lead and mercury can evaluate CAS 220494-94-0 (1-azidotetrazole, the N-azido 1H isomer) as a structurally distinct candidate alongside 5-azido-1H-tetrazole (the C-azido isomer). The documented electronic structure differences—larger HOMO-LUMO gaps and perpendicular azido group orientation in N-azidotetrazoles [1]—predict altered sensitivity and decomposition kinetics that may offer a tunable initiation profile. Comparative testing against DDNP (D = 6,900 m·s⁻¹, IS = 1 J) [2] allows direct quantification of whether the N-azido isomer provides a superior safety-performance balance.

High-Nitrogen Gas Generant Formulation: Azidotetrazole Isomers as Sodium Azide Replacements

Automotive safety system manufacturers and pyrotechnic device developers seeking to replace toxic sodium azide (NaN₃, ~64.6 wt% N) can screen azidotetrazole isomers including CAS 220494-94-0 as nitrogen-rich fuel candidates. With a theoretical nitrogen content of ~88.2 wt%, azidotetrazoles offer a ~23 percentage-point nitrogen density advantage over NaN₃ [1][2]. Co-formulation with phase-stabilized ammonium nitrate, as disclosed in patent literature [3], provides a pathway to tune burn rates while eliminating heavy-metal sensitivity risks associated with sodium azide.

Computational Energetic Materials Screening: Isomeric Benchmarking for ab Initio Model Validation

Theoretical chemistry groups validating density functional theory (DFT) or ab initio methods for predicting energetic materials properties can use CAS 220494-94-0 as a critical N-azido benchmark compound. The existing computational framework established for seven azidotetrazole isomers at the HF/6-31G* level [1] provides a direct comparative dataset for total energies, frontier orbital gaps, and thermodynamic properties. Procurement of the pure 1-azidotetrazole isomer enables experimental validation (DSC, BAM sensitivity, X-ray diffraction) of computational predictions, closing the loop between in silico design and measured performance.

Detonation Performance Mapping of Azidotetrazole Salts: Cation Screening Against the CN₇⁻ Anion Baseline

Energetic materials laboratories synthesizing and characterizing azidotetrazolate salts can utilize CAS 220494-94-0 as a neutral precursor or isomer reference point. The well-characterized CN₇⁻ anion chemistry (hydrazinium, ammonium, guanidinium, and alkali/alkaline earth salts) [1] provides a comprehensive baseline of densities (1.57–1.72 g·cm⁻³), impact sensitivities, and calculated detonation velocities. Introducing the N-azido isomer as a coordinating ligand or precursor expands the accessible chemical space for discovering salts with optimized combinations of density, thermal stability (target >200 °C to exceed RDX [2]), and reduced mechanical sensitivity.

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